molecular formula C11H11F3O3 B8548040 Ethyl alpha-hydroxy-alpha-(trifluoromethyl)phenylacetate

Ethyl alpha-hydroxy-alpha-(trifluoromethyl)phenylacetate

Cat. No. B8548040
M. Wt: 248.20 g/mol
InChI Key: SBRZVCULUVUJBV-UHFFFAOYSA-N
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Patent
US06515011B2

Procedure details

To stirred ethyl 2-oxo-phenylacetate (1.0 g, 5.6 mmol) under nitrogen atmosphere at ambient temperature was added trimethyl(trifluoromethyl)silane (1.0 mL, 6.73 mmol) and 1.0 TBAF in THF (6.2 mL, 6.2 mmol). This mixture was stirred at ambient temperature for 72 h. To the reaction was added 5N HCl solution (10 mL) and the mixture was stirred at ambient temperature for 18 h. The mixture was partitioned between Et2O and water. The Et2O layer was separated, dried over anhydrous Na2SO4, and filtered. Crude ethyl 2-phenyl-2-hydroxy-3,3,3-trifluoropropanoate was obtained as a yellow oil (0.9 g; HPLC RT=3.30 min, method A; 1H NMR, 400 MHz, CDCl3, 8.2 ppm (d, 1H), 7.78 ppm (m, 1H), 7.4 ppm (m, 3H), 4.4 ppm (m, 2H), 1.35 ppm (t, 3H)).
Name
ethyl 2-oxo-phenylacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]1[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].C[Si](C)(C)[C:16]([F:19])([F:18])[F:17].CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1C[O:43]CC1>Cl>[C:3]1([C:8]([OH:43])([C:16]([F:19])([F:18])[F:17])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2-oxo-phenylacetate
Quantity
1 g
Type
reactant
Smiles
O=C1C(C=CC=C1)CC(=O)OCC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
6.2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at ambient temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between Et2O and water
CUSTOM
Type
CUSTOM
Details
The Et2O layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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